6-Amino-2-n-pentylthiobenzothiazole

Beschreibung

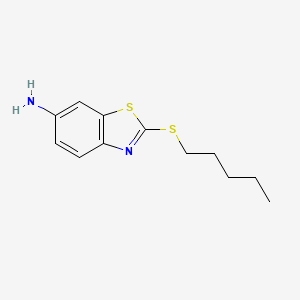

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pentylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S2/c1-2-3-4-7-15-12-14-10-6-5-9(13)8-11(10)16-12/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMPLISLGNPRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224415 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73844-29-8 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073844298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 6 Amino 2 N Pentylthiobenzothiazole

Established Synthetic Pathways to the 6-Amino-2-n-pentylthiobenzothiazole Scaffold

The synthesis of this compound and related structures often begins with precursors that already contain the core benzothiazole (B30560) framework. These methods are valued for their reliability and the accessibility of starting materials.

Routes Involving 6-Amino-2-mercaptobenzothiazole (B1196076) Precursors

A primary and well-established route to this compound involves the use of 6-amino-2-mercaptobenzothiazole as a key intermediate. ontosight.ai This precursor contains the desired 6-amino group and a reactive mercapto group at the 2-position, which is ideal for introducing the n-pentylthio side chain. The synthesis of 6-amino-2-mercaptobenzothiazole itself can be achieved through methods such as the reaction of 2-aminothiophenol (B119425) with carbon disulfide and ammonia (B1221849) or the reduction of 6-nitro-2-mercaptobenzothiazole. ontosight.aiprepchem.com

Once 6-amino-2-mercaptobenzothiazole is obtained, the n-pentylthio group is introduced via an S-alkylation reaction. This typically involves reacting the mercaptobenzothiazole with an n-pentyl halide, such as n-pentyl bromide or iodide, in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a nucleophile to displace the halide from the n-pentyl chain.

Derivatization Strategies at the 2-Position: Alkenylthio and Alkylthio Modifications

The versatility of the 2-mercapto group extends beyond simple alkylation, allowing for the introduction of a variety of other thioether side chains, including those with unsaturation. These modifications can significantly influence the chemical properties of the resulting benzothiazole derivatives.

Synthesis of 2-Alkenylthio-6-aminobenzothiazole Analogs

The synthesis of 2-alkenylthio-6-aminobenzothiazole analogs follows a similar S-alkylation strategy as the synthesis of the n-pentylthio derivative. Instead of an alkyl halide, an alkenyl halide, such as allyl bromide or crotyl bromide, is used as the electrophile. The reaction with 6-amino-2-mercaptobenzothiazole proceeds under basic conditions to yield the corresponding 2-alkenylthio derivative. This approach allows for the introduction of double bonds into the side chain at the 2-position, opening avenues for further chemical transformations.

Impact of Side Chain Length and Unsaturation on Derivative Synthesis

The length and degree of unsaturation of the side chain at the 2-position can influence the synthesis of benzothiazole derivatives. While the general synthetic principle of S-alkylation remains the same, the reactivity of the alkyl or alkenyl halide can vary. For instance, longer alkyl chains may lead to slightly slower reaction rates due to steric hindrance. The presence of unsaturation, as in alkenyl groups, can sometimes lead to side reactions if the reaction conditions are not carefully controlled. However, for the most part, the synthesis of a diverse range of 2-alkylthio and 2-alkenylthio derivatives from 6-amino-2-mercaptobenzothiazole is a robust and high-yielding process.

Functionalization Approaches at the 6-Amino Group (e.g., Formamido and Benzamido Derivatives)

The 6-amino group of the benzothiazole scaffold provides another site for chemical modification, allowing for the synthesis of a wide range of N-functionalized derivatives. These modifications can be carried out on this compound or on precursors like 6-nitro-2-aminobenzothiazole, with the nitro group later being reduced to an amino group. nih.govnih.gov

Common functionalization strategies include acylation reactions to form amides. For example, treatment of a 6-aminobenzothiazole (B108611) derivative with an acylating agent such as a carboxylic acid chloride or anhydride (B1165640) leads to the formation of the corresponding amide. The synthesis of formamido derivatives can be achieved using formic acid, while benzamido derivatives are prepared using benzoyl chloride or benzoic anhydride. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. Such modifications significantly alter the electronic and steric properties of the benzothiazole derivative.

Novel Synthetic Routes for Structurally Diverse Benzothiazole Derivatives

Beyond the classical methods, research continues to uncover novel synthetic pathways to benzothiazole derivatives, aiming for greater efficiency, diversity, and application of green chemistry principles. nih.gov These new routes often involve multicomponent reactions or innovative cyclization strategies.

One modern approach involves the synthesis of 2-aminobenzothiazoles from substituted anilines and potassium thiocyanate (B1210189) in the presence of an oxidizing agent like bromine. nih.govresearchgate.net This method, however, can be limited by regioselectivity issues with certain anilines. nih.gov Another powerful strategy is the cyclization of phenylthiourea (B91264) precursors. nih.gov Solid-phase synthesis techniques have also been developed to create libraries of 2-aminobenzothiazole (B30445) derivatives, facilitating the rapid exploration of structural diversity. nih.gov

Furthermore, novel one-pot syntheses and the use of alternative catalysts are being explored to create structurally complex benzothiazoles. nih.govtandfonline.comadvancechemjournal.com For instance, the condensation of o-aminothiophenols with various carboxylic acids or their derivatives provides a direct route to 2-substituted benzothiazoles. mdpi.comnih.gov These advanced methodologies offer access to a broader range of benzothiazole structures, including those with intricate substitution patterns that may not be easily accessible through traditional routes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Structural Features for Enhanced Biological Potency

The core structure of 6-Amino-2-n-pentylthiobenzothiazole, featuring a benzothiazole (B30560) ring system, is fundamental to its biological activity. tandfonline.comnih.gov The benzothiazole nucleus acts as a crucial pharmacophore, a molecular feature responsible for the compound's pharmacological actions. tandfonline.comresearchgate.net Modifications at various positions of this nucleus have been shown to significantly influence its biological potency.

Key structural features that have been identified for enhanced biological potency include:

The presence of the benzothiazole scaffold. tandfonline.com

The amino group at the 6-position. mdpi.com

The alkylthio side chain at the 2-position. mdpi.comnih.gov

These features collectively contribute to the molecule's ability to interact with biological targets and exert its therapeutic effects.

Role of the 6-Amino Substituent as a Pharmacophore

The amino group at the 6-position of the benzothiazole ring is a critical pharmacophore for the biological activity of this compound. mdpi.com This has been demonstrated in antimycobacterial tests where this specific substituent was identified as essential for the compound's action. mdpi.com

Influence of the 2-n-pentylthio Moiety and its Analogs on Antifungal and Other Activities

The 2-n-pentylthio moiety plays a significant role in the antifungal activity of this compound. The length and nature of the alkylthio chain at the 2-position have been shown to modulate the compound's potency. mdpi.comnih.gov

Studies on various 2-alkylthio-6-aminobenzothiazoles have revealed that the chain length influences anticandidous activity. mdpi.com For instance, the introduction of a double bond or branching in the alkyl chain can either positively or negatively affect the antifungal effect. mdpi.com Specifically, compounds with a –(CH2)3-CH=CH2 or –CH2CH=CH-C2H5 group at the 2-position have shown high inhibitory effects against Candida albicans. nih.gov

Furthermore, this compound has been found to inhibit the transformation of the yeast form of C. albicans to its mycelial form, a crucial step in its pathogenesis. nih.gov The inhibitory concentration for this effect was found to be significantly lower than the concentration required to inhibit the growth of the yeast and mycelial forms, highlighting its specific action. nih.gov

The table below summarizes the antifungal activity of this compound (APB) and related compounds against various fungal strains.

| Compound | Fungal Strain | Activity | Reference |

| This compound (APB) | Trichophyton strains | Inhibited growth at 65 µg/mL | researchgate.net |

| 2-Mercaptobenzothiazole | Trichophyton strains | Not effective at 125 µg/mL | researchgate.net |

| Ketoconazole | Trichophyton strains | Inhibited growth at 20-30 µg/mL | researchgate.net |

| This compound (APB) | Candida albicans | Good activity against yeast form | oup.com |

| Benzylester of (6-amino-2-benzothiazolylthio)acetic acid | Candida albicans | Good activity against yeast form | oup.com |

| 3-Butylthio-(1,2,4-triazolo)-2,3-benzothiazole | Candida albicans | Least active | oup.com |

Effect of Electronic and Steric Factors on Activity

The electronic and steric properties of substituents on the benzothiazole ring significantly influence the biological activity of its derivatives. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the electron distribution within the molecule, thereby affecting its interaction with biological targets. nih.gov

For instance, studies on various benzothiazole derivatives have shown that electronic factors in the benzothiazole ring have a substantial impact on their antimicrobial activity. nih.gov The substitution of an electron-withdrawing group like -NO2 can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for charge transport and optoelectronic properties. nih.gov

Steric hindrance, the effect of the size of substituent groups on the reaction rate, also plays a role. researchgate.net Bulky substituents can hinder the molecule's ability to bind to its target site, thereby reducing its activity. Conversely, in some cases, a certain degree of steric bulk may be necessary for optimal binding. researchgate.net

Investigation of Lipophilicity and Molecular Planarity in Relation to Biological Efficacy

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial factor influencing the biological efficacy of this compound and its analogs. mdpi.com An optimal level of lipophilicity is required for the compound to pass through cell membranes and reach its target.

Molecular planarity, the flatness of the molecule, can also affect biological activity. A planar structure can facilitate intercalation into DNA or stacking interactions with flat aromatic residues in a protein's active site.

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These studies are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds.

For benzothiazole derivatives, QSAR analyses have been performed to understand the factors contributing to their antifungal activity. researchgate.net These studies have shown that parameters such as partition coefficient (a measure of lipophilicity), HOMO energy, and van der Waals energy contribute to the biological activity. researchgate.net The findings from QSAR studies can guide the rational design of new benzothiazole derivatives with enhanced antifungal potency. researchgate.net

The table below presents a summary of a QSAR study on 6-substituted 2-aminobenzothiazole (B30445) derivatives.

| Statistical Parameter | Value | Significance | Reference |

| R-value | 0.984 | High correlation | researchgate.net |

| R² | 0.9699 | High predictability | researchgate.net |

| Q² (cross-validated R²) | 0.848 | Good model robustness | researchgate.net |

Computational and in Silico Methodologies in Research on 6 Amino 2 N Pentylthiobenzothiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Amino-2-n-pentylthiobenzothiazole, molecular docking simulations are employed to elucidate its binding modes within the active sites of various biological targets. For instance, derivatives of 2-aminobenzothiazole (B30445) have been docked against targets such as DNA gyrase and various kinases to explore their potential as antimicrobial and anticancer agents, respectively. drugbank.com

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function to rank the potential binding modes. These scores, often expressed in kcal/mol, represent the binding affinity, with lower values indicating a more favorable interaction. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target are then analyzed to understand the basis of the molecular recognition.

While specific docking studies for this compound are not widely available in the public literature, the following table illustrates hypothetical docking results against a kinase target, based on typical findings for similar benzothiazole (B30560) derivatives.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target Disclaimer: The following data is illustrative and based on typical results for analogous compounds, as specific experimental or computational data for this compound was not found in the reviewed literature.

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | LYS745, GLU762, ASP810 |

| Hydrogen Bond Interactions | 3 | LYS745, ASP810 |

| Hydrophobic Interactions | 5 | LEU718, VAL726, ALA743, LEU844, PHE856 |

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures (e.g., AM1 method)

Quantum chemical calculations are used to determine the optimized geometry and electronic properties of a molecule. Methods such as the Austin Model 1 (AM1), a semi-empirical method, are often employed for their balance of computational cost and accuracy in predicting molecular properties. For this compound, these calculations can provide insights into its three-dimensional shape, bond lengths, bond angles, and electronic structure, which are crucial for its interaction with biological targets.

The optimized geometry corresponds to the lowest energy conformation of the molecule. Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. These quantum chemical descriptors can be correlated with biological activity.

The table below presents hypothetical results from an AM1 calculation for this compound, illustrating the types of parameters that are typically determined.

Table 2: Hypothetical Quantum Chemical Properties of this compound Calculated by the AM1 Method Disclaimer: The following data is illustrative and based on typical results for analogous compounds, as specific experimental or computational data for this compound was not found in the reviewed literature.

| Property | Calculated Value |

| Energy of HOMO (eV) | -8.95 |

| Energy of LUMO (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 7.72 |

| Dipole Moment (Debye) | 3.45 |

| Total Energy (kcal/mol) | -7532.1 |

Theoretical Prediction of Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of a compound is often related to its physicochemical properties. In silico methods allow for the rapid calculation of a wide range of molecular descriptors that can be used to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential for biological activity. These descriptors include molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies, where statistical models are built to correlate the physicochemical properties of a series of compounds with their biological activities. For 2-aminobenzothiazole derivatives, QSAR models have been developed to predict their antimicrobial and anticancer activities. nih.gov For example, a study on 2-alkylthio-6-aminobenzothiazoles found that their inhibitory activity on photosynthesis was dependent on the alkyl chain length, a key physicochemical property.

The following table provides a set of predicted physicochemical descriptors for this compound.

Table 3: Predicted Physicochemical Descriptors for this compound Disclaimer: The following data is illustrative and based on typical results for analogous compounds, as specific experimental or computational data for this compound was not found in the reviewed literature.

| Descriptor | Predicted Value |

| Molecular Weight | 252.39 |

| LogP | 3.85 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

| Polar Surface Area (Ų) | 67.15 |

| Rotatable Bonds | 5 |

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful tool in rational drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. By identifying the common pharmacophoric features of a set of active molecules, a model can be generated that represents the key interactions required for binding to the target.

This model can then be used to design new molecules with improved activity or to search large chemical databases for novel compounds that fit the pharmacophore. For benzothiazole derivatives, pharmacophore models have been developed to identify the key structural features responsible for their various biological activities.

A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include a hydrogen bond donor from the amino group, a hydrogen bond acceptor from the thiazole (B1198619) nitrogen, and a hydrophobic feature corresponding to the n-pentylthio group.

Virtual Screening Approaches for Identification of Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be performed using either ligand-based or structure-based approaches.

In a ligand-based virtual screening, a known active molecule, such as this compound, would be used as a template to search for other molecules with similar properties. This is often done by comparing 2D fingerprints or 3D shapes.

In a structure-based virtual screening, the 3D structure of the target protein is used to dock a library of compounds, and the top-scoring molecules are selected for further investigation. This approach is particularly useful when the structure of the target is known. Given the diverse biological activities of benzothiazole derivatives, virtual screening is a valuable tool for discovering new analogs of this compound with potentially enhanced or novel therapeutic properties.

Advanced Research Methodologies and Experimental Techniques

In Vitro Biological Assay Development and Standardization

In vitro assays have been fundamental in quantifying the antifungal activity of 6-Amino-2-n-pentylthiobenzothiazole and probing its cellular effects. These assays are standardized to ensure reproducibility and comparability of data.

The antifungal potency of this compound has been quantified using standard microdilution methods to determine its Minimum Inhibitory Concentration (MIC) and Half Maximal Inhibitory Concentration (IC50) against various fungal pathogens.

One study investigated the in vitro activity of APB against 26 strains of the genus Candida. The results indicated that the susceptibility of 17 strains was characterized by an IC50 of ≤ 40 µmol/ml. nih.gov Seven strains exhibited an IC50 in the range of 40-80 µmol/ml, while two strains had an IC50 between 80-200 µmol/ml. nih.gov

Another study focusing on fluconazole-resistant Candida albicans and Candida dubliniensis reported MIC80 values for APB in the range of 8 - 32 mg/l and MIC95 values of 16 - 64 mg/l.

| Fungal Species | Number of Strains | IC50 (µmol/ml) |

| Candida spp. | 17 | ≤ 40 |

| Candida spp. | 7 | 40 - 80 |

| Candida spp. | 2 | 80 - 200 |

| Fungal Species | MIC80 (mg/l) | MIC95 (mg/l) |

| Fluconazole-resistant C. albicans | 8 - 32 | 16 - 64 |

| Fluconazole-resistant C. dubliniensis | 8 - 32 | 16 - 64 |

Cell-based assays have been instrumental in understanding the mechanism of action of this compound. These assays often utilize model organisms like Saccharomyces cerevisiae and pathogenic fungi such as Candida albicans.

A key finding is that APB is a potent inhibitor of the yeast-to-mycelium morphological transition in C. albicans. This dimorphic switch is a critical virulence factor for the fungus. The inhibitory effectiveness of APB on this transformation was found to be as much as 25-fold higher than its MIC for growth inhibition.

To investigate its impact on cellular metabolism, studies have employed radiolabeling techniques. For instance, the effects of APB on ergosterol (B1671047) biosynthesis were examined in C. albicans and S. cerevisiae through the incorporation of [14C]acetate. In these assays, fungal cells are cultured in a medium containing the radiolabeled precursor. Following treatment with the compound, lipids are extracted, and the distribution of radioactivity among different sterol fractions is analyzed using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). This allows for the identification of specific metabolic steps that are inhibited by the compound.

Based on the findings from cell-based assays that pointed to the disruption of ergosterol biosynthesis, further enzymatic studies have focused on specific enzymes within this pathway. The accumulation of 4,4-dimethylsterols in APB-treated C. albicans cells strongly indicates that the compound targets the C-4 demethylation step. This process is catalyzed by a complex of enzymes, including the C-4 methyl sterol oxidase, Erg25p. While direct enzymatic assays specifically demonstrating the inhibition of purified Erg25p by this compound are not detailed in the available literature, the metabolic evidence strongly implicates this enzyme or the associated C-4 demethylase complex as a primary target.

There is no information available in the searched literature regarding the effect of this compound on the enzyme Dihydroorotase.

Preclinical In Vivo Efficacy Models in Animal Systems

To evaluate the therapeutic potential of this compound in a whole-organism context, preclinical studies in animal models of fungal infections are essential.

Experimental models of dermatophytosis, typically in guinea pigs, are used to assess the efficacy of antifungal agents against skin infections caused by dermatophytes like Trichophyton mentagrophytes. In these models, a defined area of the animal's skin is shaved and abraded, followed by the application of a suspension of fungal spores. The development of skin lesions, such as erythema, scaling, and crusting, is then monitored over time. The efficacy of a test compound is evaluated by observing the resolution of these clinical signs and by performing mycological examinations (e.g., fungal culture) of skin scrapings to determine the clearance of the pathogen.

While these models are standard for testing antifungal compounds, specific studies detailing the in vivo efficacy of this compound in an experimental dermatophytosis model in guinea pigs were not identified in the searched literature.

To assess the efficacy of antifungal agents against systemic infections, murine models of generalized or disseminated candidosis are commonly employed. In these models, mice are typically infected intravenously with a standardized inoculum of Candida albicans. The severity of the infection and the efficacy of the treatment are assessed by monitoring survival rates and determining the fungal burden in target organs, such as the kidneys, liver, and spleen, at the end of the study.

A study investigating the in vivo efficacy of this compound in a generalized candidosis model in mice found that a dose of 100 mg/kg resulted in a 25% survival rate after 14 days. nih.gov Importantly, at the end of the treatment period, C. albicans was not detected in the kidneys of the mice treated with APB. nih.gov This demonstrates the compound's ability to clear the fungal infection from this key target organ. nih.gov

| Animal Model | Fungal Pathogen | Treatment Dose | Outcome |

| Mouse | Candida albicans | 100 mg/kg | 25% survival after 14 days; clearance of C. albicans from the kidney. nih.gov |

Viral Replication Models (e.g., Plant Protoplasts)

The utility of this compound as an antiviral agent has been investigated using plant protoplasts as a model system to study viral replication. Research has demonstrated that this compound effectively inhibits the replication of certain plant viruses by targeting a key host-cell metabolic pathway.

In a pivotal study, the effect of this compound, also referred to as APB, was examined on the replication of Tomato bushy stunt virus (TBSV), a positive-strand RNA virus. Treatment of plant protoplasts with APB resulted in a significant reduction in TBSV RNA accumulation nih.gov. This inhibitory effect is attributed to the compound's known function as an inhibitor of the sterol biosynthesis enzyme C-4 methyl sterol oxidase (Erg25p in yeast and its orthologs SMO1 and SMO2 in plants) nih.govmdpi.com.

Crucially, the antiviral effect of this compound was shown to be specifically due to the depletion of sterols. The addition of exogenous stigmasterol, a major plant sterol, to the APB-treated protoplasts successfully complemented the inhibitory effect and restored TBSV replication nih.gov. This finding provides strong evidence that sterols are a critical host factor for the replication of TBSV. The data from these experiments highlight the dose-dependent inhibition of viral RNA accumulation by this compound in plant protoplasts.

| Treatment | Relative TBSV RNA Accumulation (%) | Reference |

|---|---|---|

| Control (No Treatment) | 100 | nih.gov |

| This compound (APB) | Significantly Reduced | nih.gov |

| APB + Stigmasterol | Replication Restored | nih.gov |

Isotopic Labeling Studies for Biosynthetic Pathway Analysis (e.g., [14C]acetate incorporation)

Isotopic labeling studies have been instrumental in pinpointing the precise step in the ergosterol biosynthesis pathway that is inhibited by this compound. By tracing the metabolic fate of a radiolabeled precursor like [14C]acetate, researchers have been able to identify the accumulation of specific intermediates, thereby elucidating the compound's mechanism of action.

In studies conducted on the fungal organisms Candida albicans and Saccharomyces cerevisiae, the incorporation of [14C]acetate into various sterol fractions was monitored in the presence and absence of this compound. The results demonstrated that the compound markedly inhibited the incorporation of acetate (B1210297) into 4-desmethylsterols, which are downstream products in the ergosterol pathway. Conversely, a significant accumulation of the radiolabel was observed in 4,4-dimethylsterols, including lanosterol (B1674476) and 4,4-dimethylzymosterol researchgate.net. This pattern of accumulation is indicative of a blockage at the C-4 demethylation step, which is catalyzed by the C-4 methyl sterol oxidase enzyme complex, including the Erg25p protein nih.govresearchgate.net.

These findings from isotopic labeling experiments provide direct biochemical evidence for the inhibitory action of this compound on a specific enzymatic stage in sterol biosynthesis. The data clearly show a shift in the distribution of the [14C] label from later-stage sterols to earlier-stage intermediates upon treatment with the compound.

| Sterol Fraction | [14C]acetate Incorporation in Presence of this compound | Reference |

|---|---|---|

| 4-Desmethylsterols | Markedly Inhibited | researchgate.net |

| 4,4-Dimethylsterols (e.g., Lanosterol, 4,4-dimethylzymosterol) | Significantly Accumulated | researchgate.net |

Genetic Modulation and Gene Deletion Strain Approaches in Model Organisms

Genetic modulation techniques in model organisms, such as the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana, have further solidified the understanding of the target and mechanism of action of this compound. By manipulating the expression of the gene encoding the target enzyme, researchers have been able to mimic or reverse the effects of the chemical inhibitor.

Future Research Directions and Translational Perspectives

Expansion of Biological Spectrum Investigation beyond Current Foci

While the antifungal activity of 6-Amino-2-n-pentylthiobenzothiazole is its most well-documented biological effect, the broader benzothiazole (B30560) scaffold is known to exhibit a wide range of pharmacological activities. qu.edu.iqnih.gov Future investigations should aim to systematically screen this specific compound for other potential therapeutic applications. Benzothiazole derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents. researchgate.netuokerbala.edu.iqresearchgate.net A comprehensive profiling of this compound against a diverse panel of biological targets is warranted to uncover novel therapeutic avenues.

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

The development of new derivatives of 2-aminobenzothiazole (B30445) is a key area of research. nih.gov Building upon the existing structure of this compound, rational drug design approaches can be employed to synthesize next-generation analogs with improved efficacy and target selectivity. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for its biological activity. For instance, modifications to the n-pentylthio chain and the amino group at the 6-position could be systematically explored to enhance potency and modulate pharmacokinetic properties. The synthesis of a new series of 6-substituted 2-aminobenzothiazole derivatives has been a subject of study to explore their antimicrobial potential. ucl.ac.be

Comprehensive Elucidation of Undiscovered Molecular Targets and Biological Pathways

The primary mechanism of antifungal action for this compound involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov However, it is plausible that this compound interacts with other molecular targets within fungal cells or in other organisms. Future research should focus on target deconvolution studies to identify additional binding partners and elucidate the full spectrum of biological pathways modulated by this molecule. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be utilized to uncover novel mechanisms of action. mdpi.com The broader class of benzothiazole derivatives has been found to target various enzymes, suggesting that this compound may also have multiple molecular targets. nih.govmdpi.com

Development of Combination Therapeutic Strategies with Existing Agents

To combat drug resistance and enhance therapeutic efficacy, combination therapy has become a cornerstone of modern medicine. Investigating the synergistic or additive effects of this compound with existing antifungal agents or drugs for other therapeutic areas could lead to more effective treatment regimens. For instance, combining it with other antifungals that have different mechanisms of action could provide a multi-pronged attack against fungal pathogens. mdpi.com Such strategies could also allow for the use of lower doses of each agent, potentially reducing toxicity.

Application as Chemical Probes for Cellular Pathway Elucidation

The benzothiazole scaffold is a component of various fluorescent probes used for detecting and imaging biomolecules and cellular processes. ekb.egresearchgate.net The inherent properties of the this compound core could be exploited to develop novel chemical probes. By functionalizing the molecule with appropriate reporter groups, it could be transformed into a tool for studying specific enzymes or cellular pathways. For example, a fluorescently labeled version could be used to visualize its subcellular localization and interaction with its molecular targets in real-time.

Exploration of Structure-Based Drug Design Initiatives

With a clearer understanding of the molecular targets of this compound, structure-based drug design can be employed to develop highly potent and selective inhibitors. nih.govnih.gov Obtaining the crystal structure of the compound in complex with its target protein(s) would provide a detailed blueprint for designing next-generation molecules with optimized interactions. Computational modeling and molecular docking studies can further guide the design process by predicting the binding affinities and modes of new derivatives, thereby accelerating the discovery of more effective therapeutic agents. mdpi.combue.edu.eg

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Amino-2-n-pentylthiobenzothiazole (APB) and its derivatives?

- Methodological Answer : APB synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation of 2-aminobenzothiazole with pentylthiol groups under controlled conditions. For example, analogous benzothiazole derivatives are synthesized via microwave-assisted reactions to improve yield and purity . Optimization strategies include using catalysts (e.g., p-toluenesulfonic acid) or solvent systems (e.g., ethanol under reflux) to enhance reaction efficiency. Characterization involves HPLC for purity assessment (>95%), NMR for structural confirmation, and ESI-MS for molecular weight validation .

Q. How is APB characterized for initial biological activity screening?

- Methodological Answer : APB’s antifungal and enzyme inhibitory properties are evaluated using in vitro assays. For sterol methyl oxidase (SMO) inhibition, yeast ergosterol biosynthesis mutants (e.g., erg25) are complemented with plant SMOs to test APB’s inhibitory potency via gas chromatography analysis of sterol intermediates . Dose-response curves (IC₅₀ values) are generated using microplate readers, with comparisons to known inhibitors like terbinafine. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective targeting .

Q. What analytical techniques are critical for structural elucidation of APB analogs?

- Methodological Answer : X-ray crystallography resolves APB’s binding mode to target enzymes, as demonstrated for related benzothiazole-imidazole hybrids . FT-IR confirms functional groups (e.g., -NH₂ at 3350–3300 cm⁻¹), while ¹H/¹³C NMR identifies substituent positions (e.g., pentylthiol side chain at δ 2.85–3.10 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulae, and HPLC ensures purity (>98%) for reproducible biological testing .

Advanced Research Questions

Q. How do structural modifications of APB affect its specificity for fungal vs. plant sterol methyl oxidases (SMOs)?

- Methodological Answer : APB’s 500-fold lower sensitivity in plant SMOs compared to fungal homologs highlights the need for subtype-specific inhibitors . Rational design involves molecular docking (e.g., AutoDock Vina) to compare APB’s interaction with fungal (e.g., Candida albicans) and plant (e.g., Arabidopsis) SMO active sites. Key residues (e.g., hydrophobic pockets accommodating the pentylthiol chain) are identified via mutagenesis studies. Substituting the thioether group with polar moieties (e.g., sulfoxide) improves plant SMO affinity .

Q. What experimental strategies resolve contradictions in APB’s inhibitory efficacy across species?

- Methodological Answer : Discrepancies in APB’s IC₅₀ values (e.g., 0.2 µM in fungi vs. 100 µM in plants) require cross-species enzyme kinetic studies. Radiolabeled substrates (e.g., ¹⁴C-mevalonate) track sterol intermediate accumulation in fungal/plant microsomes. Comparative transcriptomics identifies SMO isoform expression levels, while homology modeling explains structural divergences in substrate-binding domains. Validating results with CRISPR-edited SMO knockouts reduces off-target effects .

Q. How can APB’s metabolic stability be optimized for in vivo studies?

- Methodological Answer : APB’s pharmacokinetic limitations (e.g., rapid hepatic clearance) are addressed via prodrug strategies. Acetylation of the amino group enhances plasma stability, while PEGylation improves solubility. In vivo efficacy is tested in murine candidiasis models, with LC-MS/MS monitoring APB and metabolites in serum. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) prolongs half-life .

Q. What computational tools predict APB’s off-target interactions in eukaryotic systems?

- Methodological Answer : Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies potential off-targets (e.g., human squalene epoxidase). Machine learning models (e.g., Random Forest classifiers) trained on benzothiazole toxicity data predict hepatotoxicity risks. In silico ADMET profiling (e.g., SwissADME) prioritizes analogs with favorable LogP (2.5–3.5) and low hERG inhibition liability .

Data Contradiction Analysis

Q. How to address conflicting reports on APB’s antifungal spectrum?

- Methodological Answer : Discrepancies in antifungal activity (e.g., efficacy against Aspergillus vs. weak activity against Cryptococcus) arise from strain-specific efflux pump expression. Standardized CLSI broth microdilution assays with clinical isolates are recommended. Efflux pump inhibitors (e.g., verapamil) are co-administered to assess resistance mechanisms. Genomic sequencing of resistant strains identifies mutations in SMO or ABC transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.